Avasimibe - 166518-60-1

Avasimibe

Catalog Number: EVT-261047
CAS Number: 166518-60-1
Molecular Formula: C29H43NO4S
Molecular Weight: 501.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avasimibe (also known as CI-1011 or PD-148515) is a selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for intracellular cholesterol esterification []. Classified as a lipid-regulating agent, Avasimibe has been investigated for its potential in treating various diseases by modulating cholesterol metabolism and downstream signaling pathways [, , , , , ]. Research on Avasimibe has expanded beyond its initial focus on atherosclerosis to explore its potential applications in cancer, viral infections, and other areas [, , , , , , ].

Future Directions
  • Optimizing Avasimibe Delivery and Formulation: Developing novel delivery systems, such as nanoparticles, to improve Avasimibe's bioavailability and target specific tissues or cells could enhance its therapeutic potential [, , ].

  • Investigating Combination Therapies: Exploring Avasimibe's synergistic effects with existing chemotherapeutic agents, immunotherapies, or other targeted therapies could lead to more effective treatment strategies for various diseases [, , , , , , ].

  • Elucidating Molecular Mechanisms: Further research is needed to fully understand the downstream molecular mechanisms underlying Avasimibe's diverse effects, including its impact on specific signaling pathways, gene expression profiles, and cellular processes [, , , ].

Cholesterol

  • Relevance: Avasimibe, an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, primarily targets cholesterol metabolism. By inhibiting ACAT, Avasimibe prevents the esterification of cholesterol, leading to a decrease in the accumulation of cholesteryl esters within cells, particularly macrophages [, , ]. This reduction in cholesterol esterification plays a crucial role in Avasimibe's therapeutic effects, such as its lipid-lowering effects and its potential as an anti-atherosclerotic agent.

Cholesteryl Esters

  • Relevance: Avasimibe's primary mechanism of action involves inhibiting the formation of cholesteryl esters [, , ]. By reducing the intracellular accumulation of these esters, Avasimibe influences cholesterol homeostasis and impacts various cellular processes associated with cholesterol metabolism, including foam cell formation and lipid droplet biogenesis.
  • Relevance: Avasimibe specifically targets the enzyme ACAT, which utilizes both cholesterol and acyl-CoA as substrates [, , ]. By inhibiting ACAT, Avasimibe directly interferes with the utilization of acyl-CoA in the cholesterol esterification pathway, thereby altering the balance between free cholesterol and cholesteryl esters within cells.

β-Migrating Very Low-Density Lipoproteins (βVLDL)

  • Relevance: Studies investigating Avasimibe's effects on cholesterol metabolism have explored its impact on βVLDL []. These studies have demonstrated that Avasimibe influences cholesterol metabolism even in the presence of βVLDL, suggesting that its mechanism of action is not solely dependent on altering βVLDL levels or metabolism.

Bile Acids

  • Relevance: Research on Avasimibe's effects on lipid metabolism has shown that it can stimulate bile acid synthesis [, ]. This stimulation is thought to occur due to the increased availability of free cholesterol, which serves as both a substrate and an inducer of cholesterol 7α-hydroxylase, a key enzyme in bile acid synthesis. This finding highlights the interconnectedness of cholesterol metabolism pathways and suggests that Avasimibe's influence extends beyond cholesterol esterification.

Fluvastatin

  • Relevance: Fluvastatin has been investigated in combination with Avasimibe for its potential in atherosclerosis treatment [, ]. Studies have indicated that the combination of these drugs might offer synergistic effects, exceeding the benefits of using statins alone. This synergy is attributed to their distinct mechanisms of action: Fluvastatin targets cholesterol synthesis, while Avasimibe inhibits cholesterol esterification, thereby targeting multiple aspects of cholesterol homeostasis.

Atorvastatin

  • Relevance: Studies have explored the combined effects of atorvastatin and Avasimibe on atherosclerosis []. Results suggest a potential synergy between these drugs in reducing atherosclerotic plaque formation and enhancing plaque stability. This research underscores the potential of combining cholesterol synthesis inhibitors with cholesterol esterification inhibitors for more effective management of atherosclerosis.

Gemcitabine

  • Relevance: In pancreatic ductal adenocarcinoma (PDAC) cells resistant to gemcitabine, researchers observed increased cholesterol ester accumulation []. Notably, combining Avasimibe with gemcitabine demonstrated a synergistic inhibitory effect on PDAC cell viability and tumor growth. This research suggests that targeting cholesterol esterification alongside conventional chemotherapy might be a promising strategy for overcoming drug resistance in certain cancers.

Imatinib

  • Relevance: Research investigating CML has revealed a significant accumulation of cholesteryl ester in CML cells []. Interestingly, combining Avasimibe with Imatinib exhibited a profound synergistic inhibition of cell proliferation in Imatinib-resistant CML cells. This finding suggests that disrupting cholesterol esterification, in conjunction with tyrosine kinase inhibition, could be a novel therapeutic approach for overcoming Imatinib resistance in CML.

10. Ceramide * Compound Description: Ceramides are a family of waxy lipid molecules. They are found in high concentrations within the cell membrane of cells.* Relevance: In the context of colorectal cancer, research has identified a relationship between ceramide, SOAT1, and tumorigenesis []. Ceramide was found to promote colorectal cancer development by increasing gut dysbiosis, subsequently leading to elevated cholesterol esterification in a SOAT1-dependent manner. Avasimibe's ability to inhibit SOAT1 and reduce cholesterol esterification presents a potential therapeutic avenue for managing colorectal cancer.

Source and Classification

Avasimibe is chemically known as [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 2,6-diisopropyl-phenyl ester. It was first introduced in the United States Patent No. 5,491,172 and has been extensively studied for its lipid-lowering properties and antiatherosclerotic efficacy. The compound is classified as an acyl coenzyme A: cholesterol acyltransferase inhibitor (ACAT inhibitor) and is recognized for its ability to modulate cholesterol metabolism in various biological systems .

Synthesis Analysis

The synthesis of avasimibe involves several key steps that ensure the production of the desired compound with high purity and yield. The synthetic route typically includes:

  1. Formation of the Acetyl Group: The initial step involves the acetylation of an appropriate phenolic precursor using acetic anhydride or acetyl chloride under controlled conditions to form the acetyl derivative.
  2. Sulfamoylation: The acetylated compound is then reacted with sulfamic acid to introduce the sulfamic moiety. This reaction often requires activation of the sulfamic acid to facilitate nucleophilic attack.
  3. Estherification: Finally, the introduction of the diisopropyl-phenol moiety occurs through esterification, where the activated intermediate reacts with 2,6-diisopropylphenol under acidic or basic conditions to yield avasimibe.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Avasimibe possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H34N2O4SC_{21}H_{34}N_{2}O_{4}S, with a molecular weight of approximately 402.57 g/mol.

The structure includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Sulfamic Acid Group: Essential for its inhibitory activity against acyl coenzyme A: cholesterol acyltransferase.
  • Alkyl Chains: Providing lipophilicity that enhances membrane permeability.

X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how specific substituents influence binding affinity to target enzymes .

Chemical Reactions Analysis

Avasimibe undergoes several chemical reactions that are crucial for its function:

  • Inhibition of Cholesterol Esterification: By binding to the active site of acyl coenzyme A: cholesterol acyltransferase, avasimibe prevents the conversion of free cholesterol into cholesteryl esters.
  • Modulation of Bile Acid Synthesis: Avasimibe has been shown to increase bile acid synthesis in rat hepatocytes significantly. This effect is mediated through enhanced activity of cholesterol 7α-hydroxylase .
  • Impact on Lipoprotein Metabolism: In cellular models, avasimibe reduces the secretion of apolipoprotein B100 from HepG2 cells, indicating its role in modulating lipoprotein levels .
Mechanism of Action

The primary mechanism of action for avasimibe involves inhibition of acyl coenzyme A: cholesterol acyltransferase activity. By blocking this enzyme:

  • Cholesterol Metabolism Alteration: There is a shift from cholesterol storage as esters towards conversion into bile acids.
  • Reduction in Lipid Accumulation: This leads to decreased intracellular cholesteryl ester content without causing an accumulation of free cholesterol, suggesting a favorable safety profile compared to other ACAT inhibitors .

Additionally, avasimibe has shown potential effects on cellular signaling pathways associated with cancer proliferation and metastasis, particularly through modulation of E2F-1 signaling pathways in tumor cells .

Physical and Chemical Properties Analysis

Avasimibe exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations exceeding 25 mg/mL and shows stability at acidic pH levels.
  • Melting Point: The melting point is typically around 90–92 °C.
  • Stability: The compound remains stable under various storage conditions but should be stored at low temperatures to maintain potency.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Avasimibe has several significant applications in both clinical and research settings:

  • Lipid-Lowering Agent: It is primarily used for treating hypercholesterolemia and atherosclerosis due to its ability to lower plasma cholesterol levels effectively.
  • Cancer Research: Emerging studies suggest that avasimibe may inhibit tumor growth and metastasis in various cancers by targeting specific signaling pathways involved in cell proliferation .
  • Potential Anti-inflammatory Effects: Research indicates that avasimibe may also have therapeutic effects in inflammatory diseases such as asthma by modulating immune responses .

Properties

CAS Number

166518-60-1

Product Name

Avasimibe

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C29H43NO4S

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2,6-bis(1-methylethyl)phenyl ((2,4,6-tris(1-methylethyl)phenyl)acetyl)sulfamate
avasimibe
avasimibe sodium
CI 1011
CI-1011

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.